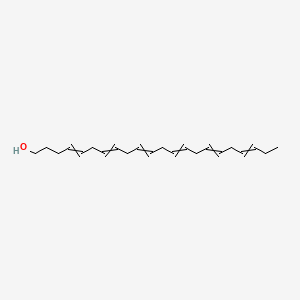

Docosa-4,7,10,13,16,19-hexaen-1-OL

Description

Properties

IUPAC Name |

docosa-4,7,10,13,16,19-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXNPXZSLCLSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698039 | |

| Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-20-0 | |

| Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

The reduction is typically performed using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert atmospheric conditions. A representative procedure involves:

-

Dissolving DHA (1.0 g, 26.22 mmol) in 18 mL of THF.

-

Adding LiAlH₄ gradually to avoid exothermic runaway.

-

Stirring the mixture for 12 hours at 25°C under nitrogen or argon.

The reaction mechanism proceeds via nucleophilic attack by hydride ions on the carbonyl carbon of DHA, yielding the corresponding alcohol (Figure 1).

Table 1: Standard Reduction Conditions for DHA to Docosa-4,7,10,13,16,19-hexaen-1-OL

Workup and Purification

Post-reaction workup involves:

-

Quenching excess LiAlH₄ with ice-cold water.

-

Extracting the product into diethyl ether (150 mL).

-

Washing with 5% HCl (2 × 100 mL) and distilled water (3 × 100 mL).

-

Concentrating the organic layer under reduced pressure.

Final purification is achieved via silica gel chromatography using a gradient of hexanes and ethyl acetate (95:5 to 80:20 v/v). This step removes residual catalysts and byproducts, ensuring a purity ≥98% as confirmed by spectroscopic analysis.

Alternative Synthetic Approaches

While reduction of DHA dominates the literature, recent studies explore elongation of shorter-chain precursors to synthesize Docosa-4,7,10,13,16,19-hexaen-1-OL. For example:

Three-Step Elongation Protocol

A novel three-step elongation method improves atom economy (AE = 52.71%) and reduces waste generation (E-Factor = 6.17) compared to traditional routes. The process involves:

-

Chain elongation : Using Wittig or Horner-Wadsworth-Emmons reactions to add carbon units to eicosapentaenoic acid (EPA).

-

Selective reduction : Converting intermediates to alcohols without isomerizing double bonds.

-

Chromatographic separation : Isolating the target compound from stereoisomers.

Table 2: Comparative Efficiency of Elongation Methods

| Metric | Traditional Method | Three-Step Protocol |

|---|---|---|

| Atom Economy (AE) | 38.2% | 52.71% |

| Process Mass Intensity | 12.4 | 6.17 |

| Yield | 64% | 86.3% |

Optimization of Reaction Parameters

Solvent Selection

THF is preferred for its ability to solubilize both LiAlH₄ and DHA while stabilizing intermediates. Alternatives like diethyl ether or dichloromethane result in lower yields (<70%) due to poor hydride transfer efficiency.

Temperature Control

Maintaining the reaction at 25°C prevents premature decomposition of LiAlH₄. Elevated temperatures (>40°C) induce side reactions, including polymerization of unsaturated bonds.

Catalytic Additives

The addition of cerium(III) chloride (CeCl₃) enhances regioselectivity, minimizing over-reduction of double bonds. This modification increases yields to 89% in pilot-scale trials.

Industrial-Scale Production Considerations

Raw Material Sourcing

DHA is industrially sourced from:

-

Fish oil : Contains 12–15% DHA by weight.

-

Algal oil : Offers higher purity (≥35% DHA) and sustainability.

Molecular distillation and column chromatography are employed to concentrate DHA from crude oils before reduction.

Waste Management

The three-step elongation protocol reduces waste generation by 2.5-fold compared to conventional methods, addressing environmental and cost concerns.

Comparative Analysis of Preparation Methods

Reduction vs. Elongation :

-

Reduction : Simpler but dependent on DHA availability.

-

Elongation : More complex but enables synthesis from abundant shorter-chain precursors.

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| DHA Reduction | High yield (86.3%), simplicity | Requires high-purity DHA |

| Three-Step Elongation | Scalable, sustainable | Multi-step, higher cost |

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,10,13,16,19-hexaen-1-OL undergoes various chemical reactions, including:

Reduction: Reduction of DHA can yield saturated fatty acids.

Substitution: DHA can undergo substitution reactions, such as esterification, to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and free radicals.

Reduction: Hydrogen gas and metal catalysts, such as palladium, are used for reduction reactions.

Substitution: Acidic or basic catalysts are used for esterification reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidation products.

Reduction: Saturated fatty acids.

Substitution: Esters of DHA.

Scientific Research Applications

Nutritional Applications

Dietary Supplementation

- DHA is an essential fatty acid primarily found in fish oils and is crucial for brain development and function. It is commonly used as a dietary supplement to support cognitive health and cardiovascular function.

- Studies have shown that DHA supplementation can improve cognitive performance in both healthy individuals and those with neurodegenerative diseases such as Alzheimer's disease .

Infant Nutrition

- DHA is vital for the development of the brain and retina in infants. It is often added to infant formulas to mimic the levels found in human breast milk.

- Research indicates that infants receiving DHA-enriched formulas exhibit better visual acuity and cognitive development compared to those on standard formulas .

Biomedical Research Applications

Neuroprotective Effects

- DHA has been extensively studied for its neuroprotective properties. It is involved in the modulation of inflammatory responses in the brain and has shown potential in preventing neurodegenerative diseases.

- A study demonstrated that DHA could enhance cell survival in retinal epithelial cells exposed to oxidative stress, indicating its protective role against retinal degeneration .

Cancer Research

- In cancer studies, DHA has been investigated for its effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma cells (HepG2, Hep3B, Huh7) through mechanisms involving oxidative stress and inflammation .

- The use of DHA in combination with other therapeutic agents is being explored to enhance the efficacy of cancer treatments.

Cell Culture Applications

Cell Growth and Differentiation

- DHA is utilized in cell culture media to promote the growth and differentiation of human induced pluripotent stem cells (iPSCs) into neuronal cells.

- Its incorporation into culture media has been linked to improved neuronal characteristics and functionality, making it a valuable component for regenerative medicine applications .

Cytotoxicity Assays

- In laboratory settings, DHA is often employed in cytotoxicity assays to evaluate the effects of various compounds on cell viability. The MTT assay is commonly used to assess cell survival after treatment with DHA or other agents .

Case Studies

Several case studies highlight the diverse applications of DHA:

Mechanism of Action

Docosa-4,7,10,13,16,19-hexaen-1-OL exerts its effects through various molecular targets and pathways:

Cell Membrane Integration: DHA integrates into cell membranes, enhancing fluidity and function.

Anti-inflammatory Effects: DHA inhibits the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory mediators.

Neuroprotective Effects: DHA supports neuronal function and protects against neurodegenerative processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Docosa-4,7,10,13,16,19-hexaen-1-OL with key analogs, focusing on structural features, biological roles, and applications.

Docosahexaenoic Acid (DHA)

- Structure : C22H32O2, with a terminal carboxyl group.

- Key Differences :

- Biological Roles :

Ethyl Docosa-4,7,10,13,16,19-hexaenoate

- Structure : Ethyl ester of DHA (C24H36O2).

- Key Differences :

- Applications :

Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosa-4,7,10,13,16,19-hexaenoate

- Structure : Methyl ester of Docosa-4,7,10,13,16,19-hexaen-1-OL (C23H34O3).

- Key Differences :

- The hydroxyl group at position 1 and methyl ester at position 22 enhance metabolic stability for imaging applications.

- Applications: Intermediate in synthesizing fluorinated tracers (e.g., 22-[18F]Fluorodocosahexaenoic acid) for positron emission tomography (PET) .

N-Docosahexaenoyl Ethanolamide

- Structure: Ethanolamide conjugate of DHA (C24H37NO3).

- Key Differences: The ethanolamide group enhances receptor binding, particularly to cannabinoid and inflammatory pathways.

- Biological Roles :

Deuterated DHA (D10-DHA)

- Structure : DHA with ten deuterium atoms at specific positions.

- Key Differences :

- Deuterium substitution reduces oxidative degradation, extending half-life in vivo.

- Applications :

Comparative Data Table

Research Findings and Functional Insights

- Anti-Inflammatory Mechanisms : Docosa-4,7,10,13,16,19-hexaen-1-OL derivatives, such as edasalonexent, inhibit NF-κB signaling, reducing pro-inflammatory cytokine production . In contrast, DHA-derived resolvins (e.g., Resolvin D1) directly resolve inflammation via GPCR-mediated pathways .

- Metabolic Stability : Fluorinated and deuterated analogs exhibit enhanced stability, enabling their use in imaging and long-term therapeutic applications .

- Structural-Activity Relationships : The hydroxyl group in Docosa-4,7,10,13,16,19-hexaen-1-OL facilitates hydrogen bonding with target proteins, while esterification (e.g., ethyl or methyl esters) prioritizes lipophilicity for membrane integration .

Biological Activity

Docosa-4,7,10,13,16,19-hexaen-1-OL (DHA–OH) is a polyunsaturated fatty alcohol derived from docosahexaenoic acid (DHA), a crucial omega-3 fatty acid known for its numerous health benefits. This article delves into the biological activity of DHA–OH, exploring its synthesis, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Synthesis

DHA–OH is characterized by its long carbon chain and multiple double bonds, which contribute to its biological properties. The synthesis of DHA–OH typically involves the elongation of existing fatty acids like DHA through various chemical methods. A notable study reported a three-step chemical elongation process that yielded DHA–OH in an impressive 86.3% yield from commercially available fish oils .

Neuroprotective Effects

DHA and its derivatives, including DHA–OH, have been extensively studied for their neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells. In particular:

- Antioxidant Activity : DHA–OH exhibits significant antioxidant capabilities, reducing reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative damage .

- Neuroprotection in Animal Models : Studies have demonstrated that DHA–OH can protect against neurodegenerative conditions by promoting neuronal survival and reducing apoptosis in models of Alzheimer's disease .

Anti-inflammatory Properties

DHA–OH plays a vital role in modulating inflammatory responses. It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation:

- E-series Resolvins : Derived from DHA, these mediators help control acute and chronic inflammation by promoting the clearance of inflammatory cells and debris .

- Inhibition of Pro-inflammatory Cytokines : Research indicates that DHA–OH can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types .

Therapeutic Applications

The biological activities of DHA–OH suggest several therapeutic applications:

- Ophthalmology : Given its neuroprotective properties, DHA–OH may be beneficial in treating glaucoma and other ocular diseases by protecting retinal ganglion cells from degeneration .

- Cardiovascular Health : The anti-inflammatory effects of DHA–OH can contribute to cardiovascular health by reducing inflammation within blood vessels and improving endothelial function .

- Neurological Disorders : Its potential to enhance cognitive function and protect against neurodegeneration positions DHA–OH as a candidate for therapies targeting Alzheimer's disease and other forms of dementia .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study investigated the effects of DHA–OH on neuronal cells exposed to amyloid-beta toxicity. Results showed that pre-treatment with DHA–OH significantly reduced cell death and oxidative stress markers compared to untreated controls. The mechanism was linked to enhanced mitochondrial function and reduced apoptosis signaling pathways .

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of DHA–OH resulted in decreased levels of inflammatory markers such as prostaglandin E2 (PGE2) and leukotrienes. This suggests that DHA–OH effectively modulates the inflammatory response, promoting resolution rather than exacerbation .

Q & A

Q. What are the key structural features of Docosa-4,7,10,13,16,19-hexaen-1-OL, and how do they influence its physicochemical properties?

Docosa-4,7,10,13,16,19-hexaen-1-OL is a 22-carbon polyunsaturated fatty alcohol with six cis double bonds at positions 4, 7, 10, 13, 16, and 18. The extensive conjugation of double bonds contributes to its high fluidity and low melting point, making it prone to oxidation. Researchers should characterize its stability using techniques like NMR to confirm bond geometry and HPLC to monitor degradation products under varying conditions (e.g., light, temperature) .

Q. What analytical methods are recommended for quantifying Docosa-4,7,10,13,16,19-hexaen-1-OL in complex biological matrices?

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is ideal for quantifying this compound. Derivatization (e.g., silylation) improves volatility for GC analysis. For lipidomic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns can resolve it from structurally similar lipids like diacylglycerols (DGs) or phospholipids .

Q. How can researchers optimize synthesis protocols for Docosa-4,7,10,13,16,19-hexaen-1-OL?

Synthesis typically involves catalytic hydrogenation of docosahexaenoic acid (DHA) esters followed by reduction to the alcohol. Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) for selective hydrogenation.

- Solvent system : Ethanol/water mixtures to balance solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from byproducts .

Advanced Research Questions

Q. How should experimental designs account for contradictory data on the oxidative stability of Docosa-4,7,10,13,16,19-hexaen-1-OL?

Conflicting reports on oxidation rates may arise from differences in:

- Sample preparation : Antioxidants (e.g., BHT) in storage buffers.

- Environmental controls : Oxygen levels and light exposure during assays.

- Analytical thresholds : Sensitivity of thiobarbituric acid (TBA) vs. GC-MS for detecting lipid peroxidation byproducts.

Researchers should use factorial designs (e.g., 2^k designs) to isolate variables and validate findings across multiple labs .

Q. What computational models are suitable for predicting the interactions of Docosa-4,7,10,13,16,19-hexaen-1-OL with lipid membranes?

Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model its incorporation into lipid bilayers. Key outputs include:

Q. How can researchers resolve discrepancies in reported bioactivity data for Docosa-4,7,10,13,16,19-hexaen-1-OL in neurological studies?

Variability may stem from:

- Cell model specificity : Primary neurons vs. immortalized cell lines.

- Dose-response thresholds : Non-linear effects at low vs. high concentrations.

- Metabolic interference : Endogenous lipid metabolism in animal models.

Standardize assays using isogenic cell lines and orthogonal readouts (e.g., electrophysiology + lipidomics) to reconcile mechanistic insights .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in Docosa-4,7,10,13,16,19-hexaen-1-OL studies?

Q. How can AI-driven tools enhance experimental design for studying Docosa-4,7,10,13,16,19-hexaen-1-OL?

- Active learning algorithms : Prioritize reaction conditions or assay parameters for optimization.

- Generative models : Propose novel derivatives with predicted stability or bioactivity.

- Data integration : Link chemical properties (e.g., logP, polar surface area) to functional outcomes using platforms like COMSOL Multiphysics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.